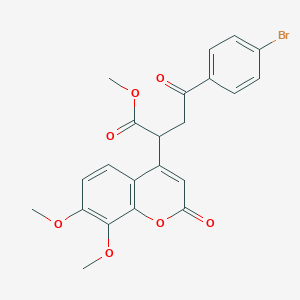

methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

Description

Methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a synthetic ester derivative combining a 4-bromophenyl group, a 7,8-dimethoxycoumarin moiety, and a methyl 4-oxobutanoate backbone. The ester and ketone functionalities suggest reactivity in hydrolysis or nucleophilic addition reactions.

Properties

Molecular Formula |

C22H19BrO7 |

|---|---|

Molecular Weight |

475.3 g/mol |

IUPAC Name |

methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxochromen-4-yl)-4-oxobutanoate |

InChI |

InChI=1S/C22H19BrO7/c1-27-18-9-8-14-15(11-19(25)30-20(14)21(18)28-2)16(22(26)29-3)10-17(24)12-4-6-13(23)7-5-12/h4-9,11,16H,10H2,1-3H3 |

InChI Key |

YIVZFZJMRVNFOO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)OC)OC |

Origin of Product |

United States |

Biological Activity

Structural Overview

The molecular structure of methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate can be represented as follows:

This compound features:

- A bromophenyl group which may contribute to its biological activity.

- Two methoxy groups that enhance solubility and may influence pharmacokinetics.

- A chromone moiety known for various biological effects.

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, chalcone derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial membrane potential .

Case Study:

A study on chalcone derivatives demonstrated that certain modifications in their structure could enhance their cytotoxic effects against various cancer cell lines. The presence of methoxy groups was found to affect the potency of these compounds, suggesting a structure-activity relationship (SAR) that could be relevant for this compound .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar compounds have demonstrated the ability to inhibit bacterial growth by interfering with essential biosynthetic pathways. For example, certain derivatives have been reported to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Chalcone A | Antibacterial | 30 | |

| Chalcone B | Antifungal | 25 | |

| Methyl Derivative | Broad-spectrum | 15 |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of compounds similar to this compound. These compounds have been evaluated for their ability to inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. The presence of methoxy groups has been linked to enhanced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Case Study:

A study evaluating benzofuran and chromone derivatives found dual inhibitory effects against AChE and BChE, suggesting that structural modifications could lead to improved neuroprotective agents .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that compounds with similar structural features exhibit promising anticancer properties. For example, derivatives have shown the ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating strong efficacy in this context .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Related compounds have shown reductions in inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound has been highlighted in several studies:

- Cellular Assays : In vitro studies have indicated that this compound can significantly reduce lipid accumulation in hepatocytes, suggesting its role in modulating lipid metabolism .

- Animal Models : In vivo experiments have shown promising results in reducing blood glucose levels in diabetic mouse models, indicating its potential as a therapeutic agent for managing diabetes .

Case Study 1: Anticancer Mechanisms

A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, leading to reduced viability of cancer cells.

Case Study 2: Anti-inflammatory Properties

Another research project focused on the anti-inflammatory effects of the compound. The findings revealed that treatment with this compound resulted in decreased levels of inflammatory markers in cultured macrophages.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aryl Group

a) Methyl 4-(4-Bromophenyl)-4-Oxobutanoate

- Structure: Lacks the coumarin moiety, retaining only the bromophenyl and methyl oxobutanoate groups.

- Synthesis: Prepared via esterification and halogenation, with a molecular weight of 271.11 g/mol (monoisotopic mass: 269.99) .

b) Ethyl 2-Acetyl-4-(4-Bromophenyl)-4-Oxobutanoate

- Structure : Features an acetyl group and ethyl ester instead of the coumarin-methyl ester.

- Synthesis : Synthesized via microwave-assisted condensation with tryptophan, yielding a pyrrole-carboxylic acid precursor .

- Key Difference : The acetyl group may enhance electrophilicity, influencing reactivity in cyclization or nucleophilic attacks.

Coumarin-Containing Analogs

a) Methyl 2-(7,8-Dimethoxy-2-Oxo-2H-Chromen-4-Yl)-4-(Naphthalen-2-Yl)-4-Oxobutanoate

- Structure : Replaces the bromophenyl group with a naphthalen-2-yl moiety.

- Properties : The naphthyl group increases hydrophobicity and molecular weight (C₂₆H₂₂O₇; 446.45 g/mol) compared to the bromophenyl variant. This substitution may alter solubility and binding affinity in biological systems .

b) Methyl 4-(4′-Fluoro-[1,1′-Biphenyl]-4-Yl)-4-Oxobutanoate

Comparative Data Table

Structural and Functional Implications

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic pockets in enzymes, whereas fluorine’s electronegativity enhances stability .

- Coumarin vs.

- Naphthyl vs. Bromophenyl : The naphthyl group in ’s compound increases steric bulk, which might reduce solubility but enhance stacking interactions in crystalline phases .

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .

- Temperature Control : Elevated temperatures (>100°C) improve reaction rates but risk decomposition of the coumarin moiety .

- Yield Optimization : Yields for similar compounds range from 74% to 99%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

How can X-ray crystallography using SHELXL be applied to determine the crystal structure of this compound, and what challenges arise during refinement?

Advanced Research Question

Methodology :

- Data Collection : High-resolution single-crystal X-ray diffraction (SC-XRD) data are processed using SHELXTL or WinGX .

- Refinement : SHELXL refines anisotropic displacement parameters, with hydrogen atoms placed geometrically. Twinning or disorder in the bromophenyl or coumarin groups may require partitioning occupancy .

Q. Challenges :

- Disorder in Methoxy Groups : The 7,8-dimethoxy substituents on the coumarin ring often exhibit rotational disorder, necessitating constraints during refinement .

- Thermal Motion : High thermal parameters (B-factors) for the ester linkage may indicate conformational flexibility, requiring TLS (Translation-Libration-Screw) refinement .

Q. Validation :

- R-Factors : Aim for R1 < 0.05 and wR2 < 0.15.

- CIF Deposition : Ensure compliance with IUCr standards for bond lengths and angles .

What analytical techniques (e.g., NMR, HPLC, MS) are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

Basic Research Question

Key Techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (COSY, HSQC). The coumarin 2-oxo group typically appears at δ ~160 ppm in <sup>13</sup>C NMR .

- HPLC-PDA : Purity assessment using a C18 column (UV detection at 254 nm). Retention times vary with mobile phase polarity .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error.

Q. Conflict Resolution :

- Overlapping Peaks : Use DEPT-135 to distinguish CH3 groups in the dimethoxy substituents .

- Isomer Identification : Compare experimental IR spectra with DFT-calculated vibrational modes for the ester carbonyl (C=O stretch at ~1740 cm<sup>-1</sup>) .

How do structural modifications (e.g., bromophenyl vs. chlorophenyl groups) impact the compound's biological activity, and what in vitro assays are suitable for evaluation?

Advanced Research Question

Structure-Activity Relationship (SAR) :

Q. Assays :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7), with IC50 values compared to controls .

- Enzyme Inhibition : Fluorescence-based tyrosinase inhibition assays, monitoring L-DOPA oxidation rates .

What strategies mitigate decomposition during storage, considering the compound's sensitivity to light or moisture?

Basic Research Question

Stability Protocols :

- Storage Conditions : Protect from light using amber vials and store at -20°C under argon. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group .

- Degradation Monitoring : Periodic HPLC analysis to detect hydrolyzed products (e.g., free 4-oxobutanoic acid) .

Q. Handling :

- Lyophilization : For long-term storage, lyophilize the compound in phosphate buffer (pH 7.4) .

How do computational methods (DFT, molecular docking) predict the compound's reactivity and interactions with biological targets?

Advanced Research Question

Computational Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Docking Studies : Use AutoDock Vina to simulate binding to tyrosinase (PDB: 2Y9X). The bromophenyl group shows strong π-π stacking with His263.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.